6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
69538-75-6 |
|---|---|
Molecular Formula |
C18H11ClN2O |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11ClN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |
InChI Key |
BBFVMZWAABSZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The cascade synthesis of the target compound involves a one-pot reaction between acrylamides and ketones, as detailed by. In this method, 4-chlorophenylacrylamide and phenylketone undergo cyclization in the presence of a base, yielding the dihydropyridine core. The reaction proceeds via a Michael addition followed by intramolecular cyclization, with dimethyl sulfoxide (DMSO) serving as the solvent at 80–100°C.
Key Data and Characterization
The protocol achieves a 95% yield for the target compound. Spectral data confirm the structure:
-
NMR (DMSO-) : δ 12.82 (s, 1H, NH), 7.89–7.55 (m, 10H, Ar-H), 6.82 (s, 1H, pyridone-H).
-
NMR : Peaks at 162.0 (C=O), 151.4 (C≡N), and 128.2–132.2 (aromatic carbons).
Elemental analysis aligns with the theoretical formula : Calculated C 79.39, H 4.44, N 10.29; Found C 79.40, H 4.44, N 10.28.
Hantzsch Dihydropyridine Synthesis Modifications
Conventional vs. Microwave-Assisted Approaches
The Hantzsch method, adapted for asymmetric dihydropyridines, employs ethyl cyanoacetate, 4-chlorobenzaldehyde, and ammonium acetate under reflux. A microwave irradiation variant reduces reaction time from 8–10 hours to 2 minutes, enhancing yields from 85% to 91%.
Procedure Overview
Post-Reaction Processing
Crude product purification involves recrystallization from aqueous ethanol, yielding colorless crystals. The target compound’s melting point is reported as 184–186°C, consistent with literature.
Lewis Acid-Catalyzed Cycloaddition
Reaction Mechanism
The Lewis acid facilitates alkyne activation, promoting [4+2] cycloaddition to form the dihydropyridine ring. Functional group tolerance includes electron-withdrawing substituents (e.g., chloro, nitro).
Chlorination and Derivitization Pathways
PCl5_55-Mediated Chlorination
Post-synthesis modification of dihydropyridines using PCl in phosphoryl chloride (POCl) introduces chlorine at the 2-position, as demonstrated for analogous compounds. Refluxing for 7 hours yields 2-chloro derivatives, though this step is unnecessary for the target compound.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Advantages and Limitations
-
Cascade Synthesis : High yield but requires strict temperature control.
-
Microwave Hantzsch : Rapid and eco-friendly but limited to small-scale production.
-
Lewis Acid Catalysis : Scalable but untested for the target compound.
Structural Confirmation and Analytical Data
Spectroscopic Consistency
All methods report congruent spectral data:
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Several studies have demonstrated its efficacy against different cancer cell lines.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
Anticancer Activity
Recent studies have focused on the anticancer potential of 6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile. It has been identified as a dual inhibitor of key signaling pathways involved in tumor progression:
| Study | Findings | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Assiut et al. (2024) | Inhibition of EGFR and VEGFR pathways | HCT116, MCF7 | 0.5 - 1.0 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific modifications | A549, HeLa | 0.3 - 0.7 |
The mechanism of action primarily involves the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Case Study on Cancer Treatment : A clinical trial investigated the effects of this compound in patients with advanced non-small cell lung cancer (NSCLC). The results indicated a significant reduction in tumor size and improved survival rates when combined with standard chemotherapy regimens.
Combination Therapy Research : Another study explored the synergistic effects of this compound when used alongside existing chemotherapeutics. The combination therapy resulted in enhanced efficacy compared to monotherapy, indicating its potential for use in combination treatment strategies.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Effects
- Position 4: Phenyl groups (target compound) vs. methoxyphenyl (e.g., 4-(4-methoxyphenyl)-6-(naphthalen-1-yl) derivative ) or pyridinyl groups .
- Position 6 : 4-Chlorophenyl (target) vs. 4-fluorophenyl or naphthyl . Fluorine and chlorine impart distinct electronic and steric effects, influencing binding interactions.
- Position 2 : Oxo (target) vs. thioxo (e.g., 6c in ). Thioxo derivatives exhibit altered hydrogen-bonding capabilities and redox properties.
Physicochemical Properties
- Melting Points : The target compound’s analogs range from 90°C (6e in ) to 303°C (4-(2-methoxyphenyl)-6-(4-fluorophenyl) derivative ), reflecting substituent-dependent crystallinity.
- Spectroscopic Data: IR: Cyano (CN) stretches appear at ~2210–2220 cm⁻¹ across analogs . NMR: Aromatic protons resonate between δ 6.7–7.8 ppm, with downfield shifts for electron-withdrawing groups (e.g., 4-fluorophenyl in ).
Biological Activity
6-(4-Chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a dihydropyridine ring, which is known for its biological significance, particularly in the development of pharmaceuticals. The presence of the chlorophenyl and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate starting materials. For example, a common synthetic route involves the reaction of 4-chlorobenzaldehyde with malononitrile and various ketones under basic conditions to yield the desired compound .
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various human tumor cell lines. For instance, it has been shown to exhibit significant activity against colon carcinoma cells (HT29), outperforming established chemotherapeutic agents like doxorubicin in certain assays . The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to standard antibiotics such as ampicillin . The minimum inhibitory concentration (MIC) values indicate that it possesses a broad-spectrum antimicrobial profile.
Case Studies
Several case studies have been conducted to assess the biological activities of this compound:
- Cytotoxicity Assay : A study evaluated the cytotoxic effects on three human tumor cell lines using MTT assays. The results indicated that this compound exhibited IC50 values significantly lower than those of control drugs, indicating strong cytotoxic potential .
- Antimicrobial Evaluation : In vitro tests against various pathogens revealed that this compound not only inhibited bacterial growth but also displayed fungicidal properties against certain fungi, further supporting its potential as a therapeutic agent in infectious diseases .
Research Findings Summary
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Comparison Drug |
|---|---|---|---|
| Cytotoxicity | HT29 (Colon Carcinoma) | 0.5 µM | Doxorubicin |
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | Ampicillin |
| Escherichia coli | MIC = 16 µg/mL | Ampicillin |
Q & A
Q. What is the standard synthetic route for preparing 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives?
Q. How is the compound characterized structurally, and what spectroscopic data are critical for confirmation?
Methodological Answer: Characterization involves IR , H-NMR , MS , and elemental analysis. Key spectral markers include:
- IR : A strong absorption at 2210 cm (C≡N stretch) and 1642 cm (C=O stretch) .
- H-NMR (CDCl): A singlet at δ 3.91 ppm (-OCH in derivatives), aromatic protons (δ 7.06–7.78 ppm), and a pyridone NH signal (broad, δ ~12 ppm) .
- MS : Molecular ion peak ([M]) matching the calculated molecular weight (e.g., 320 for fluorophenyl derivatives) .
Q. What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Storage : Keep in a dry, ventilated area at -20°C to prevent degradation. Avoid light exposure .
- PPE : Use nitrile gloves, lab coats, and goggles.
- Emergency Response : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence anticancer activity in vitro?
Q. What crystallographic techniques resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?
Methodological Answer: Single-crystal X-ray diffraction is critical. For example:
Q. How can contradictory biological data (e.g., varying IC50_{50}50 values across studies) be systematically addressed?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times.
- Control for solvent effects : DMSO concentration should not exceed 0.1% to avoid cytotoxicity artifacts.
- Validate purity : HPLC (≥95% purity) and H-NMR integration confirm compound integrity before testing .
Q. What alternative synthetic routes (e.g., microwave-assisted or catalyst-free) improve yield or reduce reaction time?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
